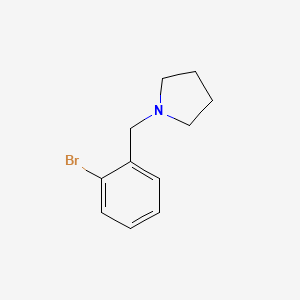

1-(2-Bromobenzyl)pyrrolidine

Description

Contextualizing Substituted Benzyl (B1604629) Halides and Tertiary Amines in Organic Synthesis

Substituted benzyl halides are a well-established class of reagents in organic synthesis. The presence of a halogen atom on the benzylic carbon provides a reactive site for various nucleophilic substitution reactions. chemistry.coach The benzene (B151609) ring can be further functionalized with a range of substituents, which can modulate the reactivity of the benzylic position and introduce specific structural features into the target molecule. These compounds are known to participate in both SN1 and SN2 type reactions, depending on the substitution pattern and reaction conditions. chemistry.coach The ability of benzyl halides to form stable carbocation intermediates, due to resonance stabilization from the aromatic ring, is a key factor in their reactivity. chemistry.coach

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are another cornerstone of organic synthesis. fiveable.me The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties, allowing them to participate in a wide array of chemical transformations. fiveable.menumberanalytics.com They are frequently employed as catalysts, bases, and as building blocks for the construction of more complex nitrogen-containing molecules. amerigoscientific.comresearchgate.net The specific nature of the organic groups attached to the nitrogen atom significantly influences the steric and electronic properties of the amine, thereby dictating its reactivity and utility in different synthetic applications. fiveable.me Chiral α-tertiary amines, in particular, are of immense interest in medicinal chemistry due to their prevalence in bioactive molecules and natural products. rsc.org

The Pyrrolidine (B122466) Moiety in Chemical Scaffolds and Its Significance

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.govtandfonline.com Its prevalence in numerous natural products and FDA-approved drugs underscores its biological significance. nih.govfrontiersin.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). nih.govnih.gov This three-dimensionality is crucial for establishing specific interactions with biological targets. researchgate.net

Furthermore, the pyrrolidine scaffold can be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. tandfonline.com The presence of stereogenic centers within the pyrrolidine ring introduces chirality, a critical factor in determining the biological activity and selectivity of drug candidates. nih.govresearchgate.net The synthetic versatility of the pyrrolidine moiety allows for the creation of a diverse range of derivatives with potential applications in treating various diseases, including cancer, diabetes, and central nervous system disorders. nih.govtandfonline.com

Overview of Research Trajectories for Halogenated Benzylamines

Halogenated benzylamines represent a class of compounds that has garnered significant attention in chemical research. The introduction of halogen atoms onto the benzylamine (B48309) framework can profoundly influence the compound's physical, chemical, and biological properties. Research in this area often explores the impact of halogenation on the reactivity and potential applications of these molecules. nih.goviucr.org

Studies have investigated the synthesis of halogenated benzylamides as potential anticonvulsants, though the results have shown variable effects of halogenation on activity. nih.gov Other research has focused on the synthesis of halogenated derivatives of known biologically active compounds to probe the role of halogen bonding in ligand-receptor interactions. researchgate.net The use of halogen-substituted benzylamines in the formation of supramolecular structures, such as crown ether inclusion complexes, has also been an area of active investigation. iucr.orgresearchgate.net These studies highlight the diverse research directions being pursued to understand and exploit the properties of halogenated benzylamines.

Significance of 1-(2-Bromobenzyl)pyrrolidine as a Research Chemical and Synthetic Intermediate

This compound serves as a valuable research chemical and a key intermediate in the synthesis of more complex molecules. google.com Its structure, which incorporates both a reactive bromobenzyl group and a pyrrolidine moiety, makes it a versatile building block for creating a variety of derivatives. The bromine atom at the ortho position of the benzyl group provides a handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. organic-chemistry.orgorganic-chemistry.org

The pyrrolidine ring, as discussed earlier, is a desirable feature in many biologically active compounds. Therefore, using this compound as a starting material allows for the direct incorporation of this important scaffold into new molecular architectures. For instance, it can be used in the synthesis of compounds with potential applications in medicinal chemistry, such as anti-tubulin agents and other therapeutic candidates. researchgate.net The availability of related structures, such as (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, further expands the synthetic possibilities and allows for the introduction of additional functional groups and stereochemical control. bldpharm.com

Chemical Compound Information

| Compound Name |

| This compound |

| 1-(2-Bromobenzoyl)pyrrolidine |

| (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride |

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine |

| 1-[[(phenylsulfonyl)hydrazono]-(2-bromophenyl)methyl]-4-methylpiperazine |

| 3-(4-Methyl-1 -piperazinyl)-1-phenylsulfonyl-1H-indazole |

| 4-fluorobenzylaminium di(methanesulfonyl)amidate–18-crown-6 |

| 4-chlorobenzylaminium di(methanesulfonyl)amidate–18-crown-6 |

| 4-bromobenzylaminium di(methanesulfonyl)amidate–18-crown-6 |

| 4-iodobenzylaminium di(methanesulfonyl)amidate–18-crown-6 |

| Anisomycin |

| Benzyl ethers |

| Chlorpromazine |

| Fluoxetine |

| Haloperidol |

| Pyrrole |

| Sulpiride |

| Toluene |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| IUPAC Name | 1-[(2-bromophenyl)methyl]pyrrolidine |

| SMILES | C1CCN(C1)CC2=CC=CC=C2Br |

| InChI | InChI=1S/C11H14BrN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |

| InChIKey | HDIGDQKZWCNWPI-UHFFFAOYSA-N |

| CAS Number | 91130-46-0 |

| Data sourced from PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIGDQKZWCNWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 2 Bromobenzyl Pyrrolidine

Reactions Involving the Benzyl (B1604629) Bromide Moiety

The benzyl bromide portion of the molecule is the site of numerous transformations typical of aryl halides, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, organometallic reagent formation, and reductive processes.

Nucleophilic Substitution Reactions (SN1/SN2)

The carbon-bromine bond in 1-(2-bromobenzyl)pyrrolidine is susceptible to cleavage by nucleophiles. Benzylic halides can react through both SN1 and SN2 pathways. The SN1 mechanism is facilitated by the stability of the resulting benzylic carbocation, while the SN2 mechanism involves a direct backside attack by the nucleophile. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Strong nucleophiles in polar aprotic solvents typically favor the SN2 mechanism. Conversely, conditions that promote ion formation, such as polar protic solvents and weaker nucleophiles, can favor an SN1 pathway. It is important to note that the tertiary amine within the molecule can also act as an internal nucleophile or a base, potentially leading to side reactions or complex product mixtures if not carefully controlled. libretexts.orgchemguide.co.uk For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to a cascade of substitutions, ultimately forming quaternary ammonium (B1175870) salts if the alkyl halide is in excess. chemguide.co.ukyoutube.com

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name |

| Cyanide | Sodium Cyanide (NaCN) | benzonitrile) | 2-(Pyrrolidin-1-ylmethyl)benzonitrile |

| Azide | Sodium Azide (NaN3) | phenyl)methyl)pyrrolidine) | 1-((2-(Azidomethyl)phenyl)methyl)pyrrolidine |

| Methoxide | Sodium Methoxide (NaOCH3) | benzyl)pyrrolidine) | 1-(2-(Methoxymethyl)benzyl)pyrrolidine |

| Hydroxide | Sodium Hydroxide (NaOH) | phenyl)methanol) | (2-(Pyrrolidin-1-ylmethyl)phenyl)methanol |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl bromides.

Suzuki-Miyaura Coupling: This reaction couples the benzyl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. yonedalabs.com The process is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mdpi.com This methodology is highly valued for its tolerance of a wide variety of functional groups. nih.gov For this compound, a Suzuki coupling would yield diarylmethane derivatives.

| Coupling Partner | Catalyst/Base Example | Product Class |

| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Diaryl Methane |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) / Cs2CO3 | Substituted Diaryl Methane |

| Thiophene-2-boronic acid | Pd2(dba)3 / K3PO4 | Heteroaryl Methane |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp2)–C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl group onto the benzene (B151609) ring of the molecule. While copper-free versions of the Sonogashira coupling have been developed, the classic Pd/Cu system remains widely used. nih.gov

| Alkyne Partner | Catalyst System Example | Product Class |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI / Et3N | Arylalkyne |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI / Piperidine | Silyl-protected Arylalkyne |

| 1-Heptyne | PdCl2(dppf) / CuI / DIPA | Alkyl-substituted Arylalkyne |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium species and requires a base. nih.gov The mechanism involves oxidative addition of the aryl halide to a Pd(0) center, followed by alkene insertion and β-hydride elimination. libretexts.org Applying this reaction to this compound would result in the formation of stilbene-like structures.

| Alkene Partner | Catalyst/Base Example | Product Class |

| Styrene | Pd(OAc)2 / PPh3 / Et3N | Substituted Stilbene |

| Ethyl acrylate | PdCl2 / NaOAc | Cinnamate Ester Derivative |

| 1-Octene | Pd(PPh3)4 / K2CO3 | Alkenylarene |

Reductive Debromination Reactions

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. A common and effective method for this transformation is catalytic hydrogenation. organic-chemistry.org This process typically involves reacting the substrate with hydrogen gas (H2) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), often with a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrogen bromide (HBr) byproduct. researchgate.netresearchwithrutgers.com This reaction converts this compound into 1-benzylpyrrolidine (B1219470). More modern methods, including light-mediated photoredox catalysis, can also achieve this transformation under mild conditions. acs.org

Reactions Involving the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring confers nucleophilic and basic properties, making it a site for alkylation reactions.

Quaternization Reactions and Ammonium Salt Formation

As a tertiary amine, the pyrrolidine nitrogen can act as a nucleophile and react with alkyl halides in a process known as quaternization (or the Menshutkin reaction). semanticscholar.org This SN2 reaction involves the attack of the nitrogen's lone pair on an electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The product is a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. google.com This reaction proceeds most efficiently with reactive alkylating agents like methyl iodide or benzyl bromide. researchgate.net

| Alkylating Agent (R-X) | Product Structure | Product Name |

| Methyl Iodide (CH3I) | -1-methylpyrrolidinium+iodide) | 1-(2-Bromobenzyl)-1-methylpyrrolidinium iodide |

| Ethyl Bromide (CH3CH2Br) | -1-ethylpyrrolidinium+bromide) | 1-(2-Bromobenzyl)-1-ethylpyrrolidinium bromide |

| Benzyl Chloride (PhCH2Cl) | pyrrolidinium+chloride) | 1-Benzyl-1-(2-bromobenzyl)pyrrolidinium chloride |

N-Oxidation Reactions

There is no specific information available in the scientific literature detailing the N-oxidation reactions of this compound. Tertiary amines, such as this compound, are generally susceptible to oxidation to form the corresponding N-oxide, a reaction commonly achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgmasterorganicchemistry.com However, studies specifically documenting this transformation for this compound, including reaction conditions, yields, and product characterization, could not be located. General mechanisms for amine oxidation involve the nucleophilic attack of the nitrogen atom on the oxidant's peroxide bond. masterorganicchemistry.com

Coordination Chemistry with Metal Centers

No dedicated studies on the coordination chemistry of this compound with metal centers have been reported in the reviewed literature. The pyrrolidine nitrogen atom possesses a lone pair of electrons, making it a potential ligand for coordination with various metal centers. Pyrrolidine and its derivatives are known to act as ligands in transition metal complexes. nih.gov However, specific research detailing the synthesis, structure, and properties of metal complexes involving this compound as a ligand is currently unavailable.

Tandem and Cascade Reactions Utilizing this compound

The scientific literature does not provide specific examples of tandem or cascade reactions that utilize this compound as a starting material. The presence of both a tertiary amine and a bromo-aromatic group within the same molecule suggests its potential as a substrate for intramolecular tandem reactions, such as those catalyzed by palladium. For instance, a sequence involving C-N bond formation followed by an intramolecular Heck-type C-C coupling could theoretically be envisioned to create complex heterocyclic systems.

While related tandem processes for the synthesis of N-aryl-2-benzyl pyrrolidines have been described, these reactions build the pyrrolidine ring from acyclic precursors rather than using a pre-formed substituted pyrrolidine like this compound as the reactant. nih.gov These processes demonstrate the utility of palladium catalysis in constructing the 2-benzylpyrrolidine (B112527) scaffold through sequential N-arylation and carboamination. nih.gov However, direct application of this compound in subsequent tandem or cascade transformations is not documented.

Mechanistic Investigations of Key Transformations

Consistent with the lack of reported key transformations for this compound, there are no specific mechanistic investigations concerning its reactivity. Mechanistic studies are typically conducted to understand the pathways of established reactions. Without documented examples of its use in N-oxidation, metal coordination, or tandem reactions, detailed mechanistic explorations involving this specific compound have not been undertaken or published. General mechanisms for palladium-catalyzed processes that could potentially involve such a substrate, like C(sp³)–H activation or cross-coupling, are extensively studied but have not been specifically applied to or investigated with this compound. mdpi.com

Applications of 1 2 Bromobenzyl Pyrrolidine in Organic Synthesis

As a Versatile Building Block for Complex Molecules

The utility of 1-(2-Bromobenzyl)pyrrolidine as a versatile building block stems from the presence of the reactive carbon-bromine bond on the benzene (B151609) ring. This feature allows for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications is in the Heck reaction , where the aryl bromide can be coupled with various alkenes to form substituted stilbenes and other vinylated aromatic compounds. nih.govnih.gov While specific examples with this compound are not extensively documented in readily available literature, the general mechanism and broad substrate scope of the Heck reaction suggest its applicability. organic-chemistry.org The reaction typically involves a palladium catalyst, a base, and an alkene to yield a substituted alkene.

Another significant transformation is the Sonogashira coupling , which involves the reaction of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science. The general conditions for Sonogashira coupling are well-established and are applicable to a wide range of aryl bromides. soton.ac.uk

The following table illustrates the potential of this compound in these fundamental cross-coupling reactions based on established methodologies for similar aryl bromides.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |

| Heck Reaction | Alkene (e.g., Styrene) | 1-(2-Styrylbenzyl)pyrrolidine | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 1-(2-(Phenylethynyl)benzyl)pyrrolidine | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

These reactions demonstrate the potential of this compound to be elaborated into more complex molecular structures, serving as a key intermediate in multi-step synthetic sequences.

Precursor for Nitrogen-Containing Heterocycles

The strategic placement of the pyrrolidine (B122466) ring and the bromo-substituted benzyl (B1604629) group in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. These heterocyclic scaffolds are prevalent in many biologically active compounds.

A primary application in this area is the synthesis of pyrrolo[1,2-a]indoles and related structures. The pyrrolo[1,2-a]indole core is found in numerous natural products with diverse pharmacological properties. semanticscholar.org The synthesis of these structures can be envisioned through an intramolecular Heck reaction or other palladium-catalyzed cyclizations of derivatives of this compound.

Furthermore, intramolecular cyclization can lead to the formation of pyrrolo[2,1-a]isoquinolines . These compounds are also present in a variety of bioactive natural products and are of significant interest to medicinal chemists. rsc.orgnih.gov The synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton is often achieved through cycloaddition reactions or intramolecular cyclizations of appropriate precursors. researchgate.net For instance, a palladium-catalyzed intramolecular C-H activation or an intramolecular Buchwald-Hartwig amination of a suitably functionalized derivative of this compound could potentially yield this heterocyclic system.

The following table outlines potential heterocyclic products that could be synthesized from this compound derivatives.

| Target Heterocycle | Synthetic Strategy | Required Modification of Starting Material |

| Pyrrolo[1,2-a]indole derivative | Intramolecular Heck Reaction | Introduction of a vinyl group on the pyrrolidine ring |

| Pyrrolo[2,1-a]isoquinoline | Intramolecular Buchwald-Hartwig Amination | Conversion of the benzyl group to an N-aryl system |

Role in the Synthesis of Ligands for Catalysis

Chiral pyrrolidine derivatives are well-established as privileged scaffolds for the synthesis of ligands used in asymmetric catalysis. The pyrrolidine ring provides a rigid backbone that can be readily functionalized to create a chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations.

This compound can serve as a starting material for the synthesis of novel bidentate ligands. The aryl bromide functionality can be converted into a phosphine (B1218219) group via reaction with a phosphinating agent, or it can be used as a handle to introduce other coordinating groups through cross-coupling reactions. The pyrrolidine nitrogen atom itself can act as a coordinating atom, leading to the formation of P,N-type ligands. These types of ligands have shown great promise in various asymmetric reactions, including hydrogenations and allylic alkylations.

While specific ligands derived directly from this compound are not prominently featured in the literature, the synthesis of analogous pyrrolidine-based ligands is well-documented, highlighting the potential of this compound in the field of ligand synthesis.

Intermediate in Natural Product Synthesis

The structural motifs that can be accessed from this compound, particularly the nitrogen-containing heterocyclic systems, are core components of many natural products, including various alkaloids. A significant class of alkaloids that could potentially be synthesized using this precursor are the phenanthroindolizidine alkaloids . nih.govnih.gov These compounds are known for their interesting biological activities, including potent anticancer properties. nih.gov

The synthesis of the phenanthroindolizidine skeleton often involves the construction of a polycyclic system containing both a phenanthrene (B1679779) and an indolizidine moiety. While a direct synthetic route from this compound to a phenanthroindolizidine alkaloid is not explicitly detailed in the reviewed literature, its potential as an intermediate can be envisioned. For example, elaboration of the 2-bromobenzyl group into a phenanthrene system, followed by intramolecular cyclization involving the pyrrolidine nitrogen, could be a plausible synthetic strategy. The pyrrolidine ring itself is a key structural feature of many alkaloids, making its derivatives valuable intermediates in their total synthesis. researchgate.netmdpi.com

Medicinal Chemistry and Pharmacological Investigations of 1 2 Bromobenzyl Pyrrolidine and Its Derivatives

1-(2-Bromobenzyl)pyrrolidine as a Core Scaffold for Drug Discovery

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure, metabolic stability, and its presence in numerous natural products and FDA-approved drugs. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring provides a key point for substitution, influencing the compound's basicity and allowing for the introduction of various functional groups to modulate pharmacological activity. nih.gov

Scaffold Modification and Derivatization Strategies

In the absence of specific literature on this compound, derivatization strategies can be inferred from general practices in medicinal chemistry. Modifications would likely involve three main areas:

The Pyrrolidine Ring: Introduction of substituents on the carbon atoms of the pyrrolidine ring could be explored to alter stereochemistry and introduce new interaction points with biological targets.

The Benzyl (B1604629) Group: The aromatic ring of the benzyl moiety is a prime site for substitution. Functional groups could be added to the phenyl ring to modulate electronic properties and steric bulk.

The Linker: While this compound has a simple methylene (B1212753) linker between the pyrrolidine and benzyl moieties, related research on other scaffolds sometimes involves altering the length or rigidity of such linkers.

A Chinese patent describes the synthesis of 2-(4-bromobenzyl)pyrrolidine, a positional isomer of the title compound, highlighting its importance as a pharmaceutical intermediate. google.com This suggests that the synthesis of various substituted benzylpyrrolidines is of interest to the pharmaceutical industry.

Impact of Halogen Substitution on Bioactivity

Halogen atoms, such as the bromine in this compound, are frequently incorporated into drug candidates to enhance biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the halogen on the aromatic ring is often critical for activity.

While no studies directly assess the impact of the 2-bromo substitution in this specific pyrrolidine derivative, research on a related compound, 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline, has shown affinity for dopamine (B1211576) receptors. This suggests that the 2-bromobenzyl motif can be a component of centrally active compounds. However, without direct comparative data, the specific contribution of the 2-bromo group to the bioactivity of this compound remains speculative.

Design and Synthesis of Derivatives for Targeted Biological Activities

The rational design of derivatives of this compound would necessitate a known biological target. Potential targets could be inferred from the activities of structurally similar compounds, which include central nervous system (CNS) receptors and enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For the broader class of pyrrolidine derivatives, SAR studies have revealed the importance of stereochemistry and the nature and position of substituents on both the pyrrolidine and appended aromatic rings for activities ranging from anticancer to anti-inflammatory effects. researchgate.net However, no specific SAR studies for derivatives of this compound have been published.

Ligand Design Based on the this compound Motif

The 1-benzylpyrrolidine (B1219470) motif is a component of ligands for various receptors, including sigma receptors, which are implicated in a range of CNS disorders. acs.orgmdpi.com The design of novel ligands based on the this compound scaffold would involve computational modeling and comparison with known ligands for a specific target to optimize binding interactions. Without experimental data, such design efforts remain theoretical.

In Vitro and In Vivo Pharmacological Evaluation of this compound Derivatives

The pharmacological evaluation of any new chemical entity is crucial to determine its biological effects. This process typically begins with in vitro assays to determine activity at a molecular level, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics.

A comprehensive search of the scientific literature has not yielded any studies detailing the in vitro or in vivo pharmacological evaluation of derivatives of this compound. As such, no data tables on their biological activities can be compiled.

Receptor Binding Studies

Derivatives of the benzylpyrrolidine scaffold have been synthesized and evaluated for their affinity to various receptors, demonstrating the importance of this chemical moiety in designing selective ligands. A notable area of investigation has been their interaction with dopamine receptors.

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been explored as potential dopamine D-2 receptor antagonists. nih.gov Research has shown that the affinity for these receptors is highly dependent on the stereochemistry of the pyrrolidine ring and the substitution pattern on both the benzyl and benzamide (B126) rings. nih.gov Specifically, the (R)-enantiomer of these compounds has been found to be crucial for high affinity. nih.gov

In vitro studies using rat striatal dopamine D-2 receptors have identified compounds with high potency. For instance, benzamides with a 2,3-dimethoxy substitution and salicylamides with a 5,6-dimethoxy group have demonstrated IC50 values in the low nanomolar range, indicating strong binding to the D-2 receptor. nih.gov The substitution on the benzyl group also plays a role, with a 4-fluorobenzyl group being a common feature in potent derivatives. nih.gov Furthermore, the inclusion of a 3-bromo-5,6-dimethoxysalicylamide substitution has been shown to yield highly potent compounds across different side-chain variations. nih.gov

| Compound Type | Aromatic Substitution | Side Chain | In Vitro D-2 Receptor Binding (IC50) |

| Benzamide | 2,3-dimethoxy | (R)-(1-benzyl-2-pyrrolidinyl)methyl | ~1 nM |

| Salicylamide | 5,6-dimethoxy | (R)-(1-benzyl-2-pyrrolidinyl)methyl | ~1 nM |

| Salicylamide | 3-bromo-5,6-dimethoxy | (R)-(1-benzyl-2-pyrrolidinyl)methyl | High Potency |

This table presents data on the in vitro binding affinity of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides to rat striatal dopamine D-2 receptors. nih.gov

Enzyme Inhibition Assays

For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes involved in cancer and metabolic diseases. Research has indicated that some pyrrolidine derivatives can inhibit enzymes associated with cancer cell proliferation and glucose metabolism. These findings suggest potential therapeutic applications in oncology and diabetes management.

Furthermore, hybrid molecules incorporating the pyrrolidine ring have been synthesized and tested for their ability to inhibit bacterial enzymes. For instance, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial survival. nih.gov This highlights the potential of the pyrrolidine scaffold in the development of novel antibacterial agents. nih.gov

Cell-Based Assays

Cell-based assays provide a valuable tool for assessing the biological activity of compounds in a cellular context. A library of structurally diverse 1-benzylpyrrolidin-3-ol analogues was synthesized and evaluated for its ability to induce apoptosis in a panel of human cancer cell lines. monash.edu

These studies found that certain derivatives exhibited selective cytotoxicity towards specific cancer cell lines, particularly the human leukemia cell line HL-60. monash.eduresearchgate.net The lead compounds were observed to induce apoptosis in these cells at micromolar concentrations. monash.eduresearchgate.net Further investigation into the mechanism of action revealed that these compounds activate caspase-3, a key protease involved in the apoptotic pathway. monash.eduresearchgate.net The cytotoxic effect was less pronounced on non-cancerous cell lines, indicating a degree of selectivity for cancer cells. monash.eduresearchgate.net

| Cell Line | Compound 5j (% Cytotoxicity at 10 µM) | Compound 5p (% Cytotoxicity at 10 µM) |

| HL-60 (human leukemia) | 85.4 | 82.6 |

| A549 (human lung adenocarcinoma) | 28.2 | 30.8 |

| NCI H322 (human bronchioalveolar carcinoma) | 25.6 | 28.4 |

| A431 (human epidermoid carcinoma) | 20.4 | 22.8 |

| T98G (human glioblastoma) | 22.8 | 25.2 |

This table shows the percentage of cytotoxicity of two lead 1-benzylpyrrolidin-3-ol analogues (5j and 5p) against a panel of human cancer cell lines at a concentration of 10 µM. researchgate.net

Metabolism of this compound Derivatives

Understanding the metabolic fate of a compound is crucial in drug development. While specific metabolic studies on this compound are not available, research on the metabolism of the parent compound, 1-benzylpyrrolidine, provides valuable insights into the likely metabolic pathways.

Studies involving the incubation of 1-benzylpyrrolidine with rabbit liver microsomal preparations have shown that the metabolism of this compound involves the formation of electrophilic iminium species. nih.gov These reactive intermediates can then be trapped by nucleophiles. In the presence of cyanide ions, several metabolites have been characterized, including 1-benzyl-2-cyanopyrrolidine, cis- and trans-1-benzyl-2,5-dicyanopyrrolidine, and 1-benzyl-5-cyano-2-pyrrolidinone. nih.gov

The formation of these cyano adducts suggests that the metabolic activation of the pyrrolidine ring is a key pathway. nih.gov The iminium ions generated during metabolism are electrophilic and have the potential to alkylate nucleophilic functionalities on microsomal macromolecules. nih.gov This metabolic activation pathway is an important consideration in assessing the potential for bioactivity and toxicity of this compound and its derivatives.

Advanced Spectroscopic and Computational Studies of 1 2 Bromobenzyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(2-Bromobenzyl)pyrrolidine, ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrrolidine (B122466) ring and the bromobenzyl group. The four protons on the benzene (B151609) ring would appear in the aromatic region (typically 7.0-7.6 ppm), with their splitting patterns and chemical shifts influenced by the bromine atom and the benzyl (B1604629) substituent. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet around 3.6-4.0 ppm. The eight protons of the pyrrolidine ring would show more complex signals in the aliphatic region (around 1.8-2.8 ppm), likely as multiplets due to coupling between adjacent non-equivalent protons.

A ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The brominated benzene ring would exhibit six signals in the aromatic region (~120-140 ppm), including one for the carbon atom directly bonded to bromine, which would have a characteristic chemical shift. The benzylic carbon would likely resonate around 55-65 ppm, while the four carbons of the pyrrolidine ring would appear further upfield, typically between 20-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.6 | 120 - 140 |

| Benzylic (CH₂) | 3.6 - 4.0 | 55 - 65 |

| Pyrrolidine (α-CH₂) | 2.5 - 2.8 | 50 - 60 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) in Fragment Analysis and Identification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Weight: 240.14 g/mol for C₁₁H₁₄⁷⁹BrN), the molecular ion peak [M]⁺ would be observed at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopes ⁷⁹Br and ⁸¹Br).

The primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would lead to two major fragments: the 2-bromobenzyl cation at m/z 169/171 and the pyrrolidine fragment. Another significant fragmentation would be the formation of a tropylium (B1234903) or related aromatic ion. Loss of the bromine atom from the benzyl fragment could also be observed. Fragmentation of the pyrrolidine ring itself would lead to smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Predicted Fragment Ion | Notes |

|---|---|---|

| 240 / 242 | [C₁₁H₁₄BrN]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for one bromine atom. |

| 169 / 171 | [C₇H₆Br]⁺ | 2-Bromobenzyl cation, resulting from C-N bond cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment for benzyl compounds. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound would be characterized by several key absorption bands.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and benzyl methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations would produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the tertiary amine C-N bond would be visible in the 1000-1250 cm⁻¹ range.

C-Br stretching: The vibration of the carbon-bromine bond would be found in the fingerprint region, typically between 500-650 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

X-Ray Crystallography of this compound and Its Salts

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride or hydrobromide) could be grown, this technique would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the bromobenzyl group relative to the pyrrolidine ring in the solid state. Furthermore, the analysis would detail the intermolecular interactions, such as van der Waals forces or hydrogen bonding (in the case of salts), that dictate the crystal packing.

Computational Chemistry and Molecular Modeling

In the absence of experimental data, computational methods serve as powerful predictive tools.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), could be employed to predict the properties of this compound. These calculations can optimize the molecule's geometry, predict its NMR and vibrational spectra, and provide insights into its electronic structure. For instance, DFT could be used to calculate the electron density distribution, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of this compound in a simulated environment, such as in a solvent. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. Such simulations would reveal the preferred conformations of the molecule in solution, the flexibility of the pyrrolidine ring, and the rotational freedom around the C-C and C-N bonds connecting the two ring systems. This analysis would provide a deeper understanding of the molecule's three-dimensional structure and how it might interact with other molecules.

In Silico Prediction of Biological Activity of Derivatives

The exploration of the therapeutic potential of novel chemical entities is increasingly driven by computational methodologies. In silico prediction of biological activity serves as a crucial primary step in the drug discovery pipeline, enabling the efficient screening of virtual libraries of compounds and the prioritization of candidates for synthesis and subsequent in vitro and in vivo testing. For derivatives of this compound, these computational approaches can elucidate potential biological targets and predict a spectrum of activities, thereby guiding further research and development.

Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental in predicting the biological profiles of novel molecules. mdpi.comuran.ua These methods establish a correlation between the physicochemical properties of a compound and its biological activity. mdpi.com For the derivatives of this compound, modifications to either the benzyl or the pyrrolidine ring can be systematically evaluated to predict their potential interactions with various biological targets.

Research on analogous structures containing the pyrrolidine moiety has demonstrated the utility of in silico approaches. For example, studies on various pyrrolidine derivatives have successfully employed computational tools to predict activities such as analgesic, anti-inflammatory, and anticancer effects. monash.edunih.gov Specifically, molecular docking has been used to investigate the binding of pyrrolidine-containing compounds to enzymes like cyclooxygenase (COX-1 and COX-2), which are key targets in inflammation. nih.gov

Similarly, computational investigations into derivatives containing a pyrrolidine-2,5-dione fragment linked to other cyclic systems have predicted potential activity as cholinesterase inhibitors. ucj.org.ua This suggests that derivatives of this compound could be virtually screened against a panel of neurological targets. The general approach involves creating a virtual library of derivatives with diverse substitutions on the benzyl and pyrrolidine rings and then computationally evaluating their binding affinities to various receptors and enzymes.

A hypothetical virtual screening of this compound derivatives could focus on targets associated with CNS disorders, inflammation, and cancer, based on the activities observed for structurally related compounds. The table below illustrates a potential set of derivatives and the types of biological activities that could be predicted using in silico methods.

| Derivative | Modification | Predicted Biological Activity (Hypothetical) | Computational Method |

| Derivative A | Substitution of the bromo group with a trifluoromethyl group | Enhanced CNS activity | Molecular Docking, QSAR |

| Derivative B | Addition of a hydroxyl group to the pyrrolidine ring | Potential for increased anti-inflammatory activity | Molecular Dynamics, Docking |

| Derivative C | Replacement of the benzyl group with a pyridyl group | Altered receptor selectivity (e.g., nicotinic acetylcholine (B1216132) receptors) | Pharmacophore Modeling |

| Derivative D | Introduction of a carbonyl group on the pyrrolidine ring | Possible activity as a cholinesterase inhibitor | Molecular Docking |

The predictive power of these in silico models is heavily reliant on the quality of the underlying data and the algorithms employed. nih.gov For instance, a robust QSAR model requires a training set of compounds with experimentally determined biological activities to establish a reliable correlation. mdpi.com In the absence of extensive experimental data for this compound derivatives, predictions would be more speculative and based on similarities to known active compounds. Nevertheless, these computational studies are invaluable for generating hypotheses and directing synthetic efforts toward the most promising candidates for therapeutic development.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for 1-(2-Bromobenzyl)pyrrolidine

The development of efficient and innovative synthetic methodologies is fundamental to advancing the study of any chemical entity. For this compound, future research is likely to focus on pathways that offer improved yields, stereoselectivity, and greener reaction conditions.

One promising direction lies in the application of modern catalytic systems. For instance, palladium-catalyzed carboamination reactions have proven effective for the enantioselective synthesis of 2-(arylmethyl)pyrrolidine derivatives. nih.gov Future studies could adapt these methods for the synthesis of this compound, potentially starting from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.gov Such approaches could provide access to enantiomerically pure forms of the compound, which is crucial for medicinal chemistry applications where stereochemistry often dictates biological activity. nih.govnih.gov

Furthermore, the development of one-pot synthesis procedures could streamline the production of this compound. Methods that combine the formation of the pyrrolidine (B122466) ring and the introduction of the 2-bromobenzyl group in a single synthetic operation would be highly desirable for efficiency and cost-effectiveness. Research into domino reactions, which involve a cascade of transformations, could also yield elegant and efficient synthetic routes. nih.gov

Expanding the Scope of Reactivity in Catalytic Systems

The pyrrolidine moiety is a well-established organocatalyst, capable of promoting a wide range of chemical transformations. bohrium.com The nitrogen atom of the pyrrolidine ring can act as a nucleophile or a base, and its derivatives are often used to create chiral environments for asymmetric synthesis. bohrium.com

Future investigations into this compound will likely explore its utility as a catalyst or a ligand in various reactions. The presence of the 2-bromobenzyl group could influence the catalytic activity and selectivity of the pyrrolidine core. For example, the bromine atom could be exploited in palladium-catalyzed cross-coupling reactions, allowing for the in-situ generation of more complex catalytic species. Palladium-catalyzed reactions are known to be mediated by pyrrolidine for the α-benzylation of enamines, suggesting a potential role for this compound in similar transformations. nih.gov

Moreover, the catalytic dehydrogenation of the pyrrolidine ring to form pyrrole (B145914) is a known process, and the influence of the 2-bromobenzyl substituent on this reaction could be a subject of future research.

Development of this compound-Based Functional Materials

The incorporation of specific molecular scaffolds into materials can imbue them with novel properties and functionalities. Pyrrolidine-containing polymers and hybrid materials have shown promise in various applications.

An emerging research direction is the integration of this compound into porous materials, such as metal-organic frameworks (MOFs) or mesoporous silica (B1680970). The pyrrolidine unit could serve as a basic site for catalytic applications, while the bromobenzyl group could be used as a handle for post-synthetic modification, allowing for the tuning of the material's properties.

Furthermore, the synthesis of polymers incorporating the this compound monomer could lead to new materials with interesting thermal, optical, or mechanical properties. The bromine atom could also be used to create flame-retardant materials or as a site for further functionalization of the polymer.

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads or materials. embl.org The pyrrolidine scaffold is a common feature in many biologically active molecules and is therefore a valuable building block for combinatorial libraries. nih.govfrontiersin.org

Future research will likely involve the use of this compound as a key component in the generation of diverse chemical libraries. High-throughput screening (HTS) of these libraries could identify compounds with interesting biological activities. embl.orgnih.govnih.govku.edu The 2-bromo substituent provides a convenient point for diversification, allowing for the introduction of a wide range of functional groups through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This would enable the creation of a vast array of structurally diverse molecules for screening against various biological targets.

Advanced Preclinical Evaluation of Promising Medicinal Chemistry Leads

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antiviral, anticancer, and central nervous system effects. nih.govfrontiersin.orgnih.gov The N-benzylpyrrolidine motif, in particular, has been explored for the development of treatments for Alzheimer's disease. nih.gov

The future of this compound in medicinal chemistry lies in its potential as a precursor for novel therapeutic agents. The 2-bromobenzyl group can be readily modified to explore the structure-activity relationship (SAR) of its derivatives. nih.govresearchgate.net For instance, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups to optimize binding to a specific biological target.

Promising lead compounds identified from combinatorial library screening or rational drug design would undergo advanced preclinical evaluation. This would involve in vitro and in vivo studies to assess their efficacy, and pharmacokinetic properties. The development of N-benzylpyrrolidine derivatives as multi-target agents for complex diseases like Alzheimer's showcases a potential path forward for analogs of this compound. nih.gov

Q & A

Q. How can X-ray crystallography validate proposed metal coordination complexes?

- Example : The Cu(II) complex in shows distorted octahedral geometry, with bromine participating in non-covalent interactions stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.